H-Leu-Tyr-Leu-OH
Description
H-Leu-Tyr-Leu-OH is a tripeptide comprising the amino acids leucine (Leu), tyrosine (Tyr), and leucine (Leu) in sequence, with free amine (H-) and carboxylic acid (-OH) termini.
- Chemical Structure: The sequence Leu-Tyr-Leu features a central aromatic tyrosine residue flanked by two aliphatic leucine residues.
- Molecular Formula: Calculated as C${21}$H${33}$N${3}$O${5}$ (based on peptide bond formation: 3 amino acids minus 2 water molecules).
- Molecular Weight: Approximately 407.5 g/mol (calculated).
- Synthesis: Likely synthesized via solid-phase peptide synthesis (SPPS), similar to other tripeptides like H-Leu-Trp-Leu-OH (). Purity analysis may involve HPLC methods, as seen in Fmoc-L-Leu-OH enantiomer studies ().
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHAFUAPZCCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities of high-purity peptides. These synthesizers use similar principles to SPPS but are optimized for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while acylation can result in N-acylated peptides .
Scientific Research Applications
Molecular Recognition
High-Affinity Binding
Research indicates that H-Leu-Tyr-Leu-OH can serve as a model for studying peptide recognition by synthetic receptors. In particular, it has been shown to bind effectively to cucurbituril receptors, which are utilized for their ability to selectively recognize peptides at low concentrations. The binding constant (K_d) values for related peptides suggest that modifications in peptide structure can drastically influence binding affinity, making this compound a valuable compound for studying molecular interactions in biochemical systems .
Pharmacological Applications
Antitumor Activity
The pharmacological properties of this compound are noteworthy, particularly in cancer research. Similar peptides have demonstrated antiangiogenic effects, inhibiting tumor growth and metastasis by blocking vascular endothelial growth factor (VEGF) signaling pathways. For instance, studies on related tetrapeptides have shown that they can significantly reduce endothelial cell proliferation and migration induced by VEGF-A, suggesting that this compound may exhibit similar properties .
Mechanisms of Action
The mechanism by which these peptides inhibit angiogenesis involves the disruption of key signaling pathways, including the phosphorylation of VEGFR-2. This inhibition leads to reduced nitric oxide production and impaired endothelial function, which are critical in tumor vascularization .
Hydrogel Formation
this compound has potential applications in materials science, particularly in the formation of hydrogels. When dissolved in specific buffers and subjected to heat, it forms gel-like structures that can be utilized in drug delivery systems or tissue engineering .
Case Studies
-
Peptide Receptor Binding Study
A study published in the Royal Society of Chemistry explored the binding affinities of various peptides including this compound with synthetic receptors. The results indicated a strong binding affinity comparable to established benchmarks in peptide recognition . -
Antiangiogenic Effects in Vivo
Research on related peptides demonstrated significant reductions in tumor vascularization in animal models when treated with peptide analogs similar to this compound. These findings support its potential as a therapeutic agent against cancer . -
Hydrogel Applications for Drug Delivery
Experimental setups using this compound resulted in hydrogels that exhibited controlled release properties for encapsulated drugs, showcasing its utility in biomedical applications .
Mechanism of Action
The mechanism of action of H-Leu-Tyr-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between H-Leu-Tyr-Leu-OH and related peptides:
Table 1. Key Attributes of this compound and Analogous Peptides
*Inferred from solubility of H-Leu-Trp-Leu-OH in DMSO ().
Structural and Functional Analysis
Sequence Length and Residue Composition: this compound and H-Leu-Trp-Leu-OH are both tripeptides, but the latter replaces tyrosine with tryptophan. Tryptophan’s indole ring increases molecular weight (430.55 vs. 407.5 g/mol) and hydrophobicity compared to tyrosine’s phenolic group. Proctolin (pentapeptide) shares the Tyr-Leu motif but includes additional residues (Arg, Pro, Thr), enabling neurohormonal functions in insects.
Biological Activity: Proctolin demonstrates neuropeptide activity at concentrations as low as 50 fmol, whereas this compound’s shorter length likely limits similar receptor interactions.
Stereochemical Considerations: D-amino acid variants like H-D-Leu-D-Tyr-OH () exhibit distinct physicochemical properties and resistance to enzymatic degradation compared to L-configured peptides.
Synthesis and Purity Control :
- Peptides like Fmoc-L-Leu-OH require enantiomer separation via chiral HPLC (), a method applicable to this compound for ensuring optical purity.
Limitations
Biological Activity
H-Leu-Tyr-Leu-OH is a tripeptide composed of leucine, tyrosine, and leucine. This compound has garnered attention in the fields of medicinal chemistry and peptide research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in biological systems, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
This compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid resin, which enhances the purity and yield of the desired peptide. The synthesis involves coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by cleavage from the resin using trifluoroacetic acid (TFA) .
The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups in tyrosine facilitate hydrogen bonding and electrostatic interactions, making this tripeptide a versatile ligand for diverse biological applications. The presence of leucine at the C-terminus enhances hydrophobic interactions, contributing to the stability and binding affinity of the peptide .
Neuropharmacological Effects
Research indicates that this compound exhibits antidepressant-like activity . It has been shown to influence the synthesis of neurotransmitters such as dopamine and serotonin (5-HT), which are crucial for mood regulation . Animal studies have demonstrated that administration of this peptide can lead to significant behavioral changes indicative of antidepressant effects.
Enzyme Interaction Studies
In vitro studies have revealed that this compound interacts with specific enzymes involved in metabolic pathways. For example, it has been shown to modulate enzyme activity related to neurotransmitter synthesis, potentially impacting conditions like depression and anxiety .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar peptides can be insightful:
| Compound | Composition | Key Biological Activity |
|---|---|---|
| H-Tyr-Leu-OH | Tyr - Leu | Antidepressant-like effects |
| H-Tyr-Tyr-OH | Tyr - Tyr | Protein-protein interaction studies |
| H-Leu-Tyr-OH | Leu - Tyr | Modulation of dopamine synthesis |
Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in reduced depressive-like behaviors in forced swim tests. The mechanism was attributed to increased levels of serotonin and dopamine in the brain .
Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. The results indicated that this peptide could inhibit MAO activity, leading to increased availability of serotonin and norepinephrine .
Q & A
Q. What literature review frameworks ensure comprehensive coverage of this compound’s research landscape?
- Methodological Answer : Use PRISMA guidelines for systematic reviews. Search terms: “this compound” OR “Leu-Tyr-Leu tripeptide” AND (“synthesis” OR “bioactivity”). Filter for peer-reviewed articles (2010–2025) and track citations via Zotero. Cross-reference with chemical databases (PubChem, ChEMBL) for physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
